molecular formula C8H7BrO2 B1273155 2-Bromo-6-methylbenzoic acid CAS No. 90259-31-7

2-Bromo-6-methylbenzoic acid

Cat. No. B1273155
CAS RN: 90259-31-7
M. Wt: 215.04 g/mol
InChI Key: ICXBPDJQFPIBSS-UHFFFAOYSA-N
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Description

“2-Bromo-6-methylbenzoic acid” is a chemical compound with the molecular formula C8H7BrO2 . It has an average mass of 215.044 Da and a monoisotopic mass of 213.962936 Da . This compound is also known by other names such as “2-Brom-6-methylbenzoesäure” in German, “Acide 2-bromo-6-méthylbenzoïque” in French, and "Benzoic acid, 2-bromo-6-methyl-" .


Synthesis Analysis

The synthesis of “2-Bromo-6-methylbenzoic acid” involves the conversion of “2-Amino-6-methoxybenzoic acid” into the desired product. This is achieved by dissolving “2-Amino-6-methoxybenzoic acid” in a mixture of acetic acid, hydrobromic acid (48% H2O), and water. The mixture is then cooled in a saturated sodium chloride ice bath. While cooling, a solution of sodium nitrite (NaNO2) is slowly added to the reaction system. The mixture is then stirred at 0 degrees Celsius for 2.5-3 hours to form the diazonium salt, which is kept cool at 0 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methylbenzoic acid” consists of a benzene ring with a bromine atom attached at the 2nd position and a methyl group at the 6th position. A carboxylic acid group is also attached to the benzene ring .


Chemical Reactions Analysis

In organic synthesis transformations, the bromine atom at the 2nd position of the benzene ring can be converted into an aryl or alkyl group through Suzuki coupling. It can also be converted into a boron unit through a boronation reaction. The carboxylic acid group in the structure can be converted into a hydroxyl group under the reduction action of borane, or it can be converted into an ester group under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

“2-Bromo-6-methylbenzoic acid” is a solid at room temperature and normal pressure . It has a molecular formula of C8H7BrO2 and a molecular weight of 215.05 .

Scientific Research Applications

Use as an Intermediate in Synthesizing Pharmaceuticals, Agrochemicals, and Dyes

Field

Chemistry, specifically organic synthesis.

Application

2-Bromo-6-methylbenzoic acid is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Method of Application

While the specific methods of application can vary depending on the final product being synthesized, the general process involves using 2-Bromo-6-methylbenzoic acid as a building block in various chemical reactions.

Results or Outcomes

The outcomes of these syntheses are various pharmaceuticals, agrochemicals, and dyes. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process used.

Use in the Preparation of Peroxisome Proliferator-Activated Receptor (PPAR) Ligands

Field

Medicinal Chemistry.

Application

2-Bromomethyl-6-methylbenzoic acid is used in the synthesis of peroxisome proliferator-activated receptor (PPAR) ligands . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.

Method of Application

The synthesis process involves the bromination of 2,6-dimethylbenzoic acid with sodium bromate and hydrobromic acid in the presence of light .

Results or Outcomes

The result of this synthesis process is 2-bromomethyl-6-methyl-benzoic acid, which is a useful intermediate for the synthesis of several products of medicinal interest, such as prostaglandins, antitumour agents and peroxisome proliferator-activated receptor ligands .

Use as a Building Block for Organic Compounds in Academic Research

Field

Organic Chemistry, specifically academic research.

Application

2-Bromo-6-methylbenzoic acid can be used as a building block for the synthesis of a wide variety of organic compounds in academic research .

Safety And Hazards

“2-Bromo-6-methylbenzoic acid” is classified as having acute toxicity (Category 3, Oral). It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-bromo-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBPDJQFPIBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370814
Record name 2-Bromo-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylbenzoic acid

CAS RN

90259-31-7
Record name 2-Bromo-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methylbenzoic acid
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Synthesis routes and methods

Procedure details

Cuprous bromide was prepared by heating a deep purple solution of CuSO4.5H2O (33 mmol, 8.25 g) and NaBr (66 mmol, 6.75 g) in HBr (33 mL, 48%) and adding Cu powder (66 mmol, 4.2 g) in portions until the purple solution became a colorless solution. This solution was then added in portions to a hot solution (ca.90° C.) of 2-amino-6-methylbenzoic acid (33 mmol, 5 g) in H2O (80 mL) and HBr (11.5 mL). This was followed by the dropwise addition of a solution of NaNO2 (99 mmol, 6.85 g) in H2O (20 mL) to this stirred heated solution over a period of 25 min. The dark-brownish mixture was heated at ca.90° C. for 1 hr and then was heated at reflux for another 30 min before it was cooled to room temperature and stirred for 2 hr. Then, the mixture was poured into ice (˜500 g), 5% NaOH solution was added until pH 14 was reached and the resulting dark suspension was filtered through celite. The yellow filtrate was acidified with conc. HCl to pH 1. Extractive work-up (Et2O, 3×150 mL) gave a dark residue which was dissolved in Et2O (100 mL), charcoal was added and the resulting solution was heated to reflux. Filtration and concentration gave a material which was recrystalized from Et2O/petrolium ether in hexane (100 mL) to afford the 2-bromo-6-methylbenzoic acid (3.5 g, 49%, HR MS: Obs. mass. 213.9633. Calcd. mass. 213.9629, M+) as a crystalline light pink solid; mp 104-106° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
8.25 g
Type
reactant
Reaction Step Two
Name
Quantity
6.75 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Cu
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
6.85 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
WG Whitehurst, JH Blackwell… - Angewandte Chemie …, 2019 - Wiley Online Library
… Interestingly, 2-bromo-6-methylbenzoic acid was an effective reagent, demonstrating that increased steric bulk ortho to the carboxylic acid is tolerated. The meta-methyl product was …
Number of citations: 35 onlinelibrary.wiley.com
JS Swenton, K Carpenter, Y Chen… - The Journal of …, 1993 - ACS Publications
… 2-Bromo-6-methylbenzoic Acid. Cuprous bromide was prepared by heating a deep purple solution of CuStX-SHaO (16.5 g, 66 mmol) and NaBr (13.5 g, 132 mmol) in HBr (66 mL, 48%) …
Number of citations: 83 pubs.acs.org
VB Gandhi, Y Luo, X Liu, Y Shi, V Klinghofer… - Bioorganic & medicinal …, 2010 - Elsevier
… Commercially available 2-bromo-6-methylbenzoic acid 2 was treated with methyl iodide and potassium bicarbonate in DMF to provide the methyl ester 3 in nearly quantitative yields. …
Number of citations: 50 www.sciencedirect.com
MJ Gaunt, W Whitehurst, JH Blackwell, G Hermann - 2019 - repository.cam.ac.uk
… Interestingly, 2-bromo-6-methylbenzoic acid was an effective reagent, demonstrating that increased steric bulk ortho to the carboxylic acid is tolerated. The meta-methyl product was …
Number of citations: 2 www.repository.cam.ac.uk
J Pospíšil, C Müller, A Fürstner - Chemistry–A European …, 2009 - Wiley Online Library
… for the preparation of acid fluorides: 2-Bromo-6-methyl-benzoyl fluoride: Cyanuric fluoride (295 μL, 4.95 mmol) was added dropwise to a solution of 2-bromo-6-methylbenzoic acid (710 …
X Meng, Z Cai, Q Hao, K Lin, X Zhou… - Current Enzyme …, 2017 - ingentaconnect.com
… Scheme 1: Cyano compound C was prepared from 2-bromo-6-methylbenzoic acid (compound B) by chlorination, amination and dehydration [12]. Bromination of C followed by …
Number of citations: 2 www.ingentaconnect.com
JL Carr, JJP Sejberg, F Saab, MD Holdom… - Organic & …, 2011 - pubs.rsc.org
Aspercyclide A (1) is a biaryl ether containing 11-membered macrocyclic natural product antagonist of the human IgE-FcεRI protein-protein interaction (PPI); a key interaction in the …
Number of citations: 11 pubs.rsc.org
T Koike, M Yoshikawa, HK Ando… - Journal of Medicinal …, 2021 - ACS Publications
… To a mixture of 2-bromo-6-methylbenzoic acid 4k (300 mg, 1.40 mmol), DMF (10.8 μl, 0.14 mmol), and THF (5.00 mL) was added oxalyl chloride (0.134 mL, 1.53 mmol) at 0 C. The …
Number of citations: 25 pubs.acs.org
Y Chen - 1992 - search.proquest.com
… 2-bromo-6-methylbenzoic acid via a process which involved the replacement of the diazonium group by a bromo substituent under the catalyst of cupric bromide in acidic (HBr) media …
Number of citations: 2 search.proquest.com
JG Swathantraiah, SM Srinivasa, AK Belagal Motatis… - ACS …, 2022 - ACS Publications
Synthetic small molecules have been very effective in decimating cancer cells by targeting various aberrantly overexpressed oncogenic proteins. These small molecules target proteins …
Number of citations: 2 pubs.acs.org

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